1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring through cyclization reactions. The piperidine moiety can be introduced via nucleophilic substitution reactions, and the sulfonyl group is often added using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yields and purity. Techniques such as microwave-assisted synthesis and catalytic processes are employed to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-3-carboxylic acid are structurally related and have comparable chemical properties.
Uniqueness
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and pyrrolidine rings, along with the sulfonyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H29N3O4S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-17-7-6-8-22(18(17)2)27-16-19(15-23(27)28)24(29)25-20-9-11-21(12-10-20)32(30,31)26-13-4-3-5-14-26/h6-12,19H,3-5,13-16H2,1-2H3,(H,25,29) |
InChI Key |
YSJJSDXSPJQZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
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